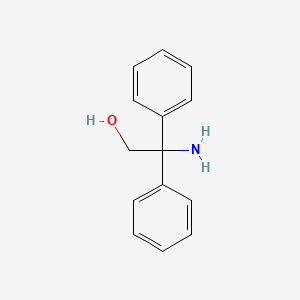

2-Amino-2,2-diphenylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18903-44-1 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-amino-2,2-diphenylethanol |

InChI |

InChI=1S/C14H15NO/c15-14(11-16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H,11,15H2 |

InChI Key |

XDPKQBFYLNZTHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)N |

Origin of Product |

United States |

The Pivotal Role of Chiral Amino Alcohols in Organic Synthesis and Catalysis

Chiral amino alcohols are a class of organic compounds that have garnered substantial interest due to their prevalence in biologically active molecules and their utility as building blocks in asymmetric synthesis. nih.govwestlake.edu.cn These compounds are integral to the production of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Their significance also extends to the realm of asymmetric catalysis, where they serve as crucial chiral ligands that can influence the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. westlake.edu.cnscirp.org

The development of efficient and stereoselective methods for the synthesis of chiral amino alcohols is an active area of research. westlake.edu.cnconicet.gov.ar Scientists continually explore novel catalytic strategies to construct these valuable compounds from readily available starting materials. westlake.edu.cn The ability to control the three-dimensional arrangement of atoms in these molecules is paramount, as the biological activity and physical properties of the final products often depend on their specific stereochemistry.

Synthetic Methodologies for 2 Amino 2,2 Diphenylethanol and Its Stereoisomers

Established Laboratory Syntheses

Established laboratory methods for synthesizing 2-Amino-2,2-diphenylethanol and its stereoisomers often rely on the transformation of readily available precursors through reduction or the use of chiral catalysts to guide stereochemistry.

Reductive Transformations of Precursors

A primary route for the synthesis of this compound involves the reduction of carbonyl and carboxylic acid functionalities of precursor molecules. A notable example is the reduction of the amino acid 2,2-diphenylglycine. This transformation can be effectively carried out using powerful reducing agents such as lithium aluminium hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). The process involves the reduction of the carboxylic acid group to a primary alcohol without affecting the amino group or the phenyl substituents.

Another common precursor is benzoin (B196080). The synthesis can proceed via reductive amination, where benzoin is reacted with an amine source, followed by reduction of the resulting imine to form the amino alcohol. lookchem.com

| Precursor | Reagent | Product | Yield |

| 2,2-Diphenylglycine | Lithium Aluminium Hydride (LiAlH₄) in THF | This compound | 91% |

| Benzoin | Reductive Amination | (1R,2S)-2-Amino-1,2-diphenylethanol | - |

Stereoselective Approaches via Chiral Catalysis

Achieving high enantiomeric purity is critical, and stereoselective methods employing chiral catalysts are paramount. The Sharpless Asymmetric Aminohydroxylation is a powerful technique for the syn-selective synthesis of 1,2-amino alcohols from alkenes. organic-chemistry.orgresearchgate.net This reaction utilizes an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂-PHAL) and a nitrogen source like Chloramine-T. google.comrsc.org For instance, the aminohydroxylation of trans-stilbene (B89595) can produce N-(p-toluenesulfonyl)-(1S,2S)-2-amino-1,2-diphenylethanol with high yield and enantiomeric excess, which can then be deprotected to yield the free amino alcohol. google.com

Another advanced approach involves the palladium-catalyzed asymmetric arylation of α-keto imines. rsc.org This method can be used for the gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol. rsc.orgresearchgate.net The process starts with the formation of an α-amino ketone intermediate, which is then reduced by a reagent like sodium borohydride (B1222165) (NaBH₄) to the desired amino alcohol. rsc.org

Furthermore, chiral amino alcohols, including stereoisomers of 2-amino-1,2-diphenylethanol (B1215729), are themselves used as ligands to catalyze other reactions, such as the highly enantioselective addition of organozinc reagents to aldehydes. nih.gov

Preparation of Isotopic Analogues

The synthesis of isotopically labeled analogues of this compound is essential for mechanistic studies and as tracers in biological systems. These syntheses often start with labeled precursors.

A documented method involves the use of labeled benzoin to produce [¹⁵N]-labeled 2-amino-1,2-diphenylethanol. acs.orgnih.gov Both enantiomers of benzoin can be converted to their respective isotopically labeled amino alcohols, (1R,2S)- and (1S,2R)-[¹⁵N]-2-amino-1,2-diphenylethanol. acs.orgnih.gov This is achieved through reductive amination using a labeled nitrogen source, such as ¹⁵NH₃. smolecule.com

Furthermore, multi-labeled compounds have been prepared. For example, [2,3-¹³C₂,¹⁵N]-(5S,6R)-4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one was synthesized from (1R,2S)-2-amino-1,2-diphenylethanol and ethyl [1,2-¹³C₂]bromoacetate, demonstrating the incorporation of both carbon-13 and nitrogen-15 (B135050) isotopes. acs.orgnih.gov

| Labeled Precursor(s) | Product | Isotope(s) |

| Benzoin, ¹⁵NH₃ | [¹⁵N]-2-Amino-1,2-diphenylethanol | ¹⁵N |

| (1R,2S)-2-Amino-1,2-diphenylethanol, Ethyl [1,2-¹³C₂]bromoacetate | Derivative for [2,3-¹³C₂,¹⁵N]-L-alanine synthesis | ¹³C, ¹⁵N |

Advanced Synthetic Strategies and Scale-Up

Moving beyond standard laboratory preparations, advanced strategies focus on creating complex derivatives, improving reaction efficiency for large-scale production, and achieving precise control over product stereochemistry.

Enantioenriched Derivative Preparation

Enantiopure this compound is a valuable chiral auxiliary, a compound that directs the stereochemistry of a reaction and is then removed. A common strategy involves converting the amino alcohol into a derivative that can be used in subsequent stereoselective reactions. For instance, (1S,2R)-(+)-2-amino-1,2-diphenylethanol can be reacted with triphosgene (B27547) to prepare (4R,5S)-4,5-diphenyl-2-oxazolidinone, a versatile chiral auxiliary used in the synthesis of optically active amines. orgsyn.org

Amino alcohol derivatives are also prepared to act as ligands in catalysis. Commercial (1R,2S)-2-amino-1,2-diphenylethanol can be dialkylated and hydrogenated to create new amino alcohol ligands that promote enantioselective additions to aldehydes with up to 99% enantiomeric excess. nih.gov

Regioselective and Stereospecific Synthetic Routes

Advanced synthetic routes offer high control over both the region of the molecule where a reaction occurs (regioselectivity) and the specific spatial arrangement of the atoms (stereospecificity).

The Sharpless Asymmetric Aminohydroxylation is a prime example, as it is both regio- and syn-selective, producing vicinal amino alcohols with a defined stereochemical relationship. nih.gov The choice of chiral ligand can even be used to reverse the regioselectivity of the addition to certain substrates like cinnamates. organic-chemistry.org

Enzymatic cascades provide another sophisticated route. Multi-enzyme pathways have been developed for the conversion of L-phenylalanine into enantiomerically pure amino alcohols. researchgate.net These cascades can involve a series of reactions, such as oxidation by an alcohol oxidase followed by reductive amination using an amine dehydrogenase, to yield highly pure products. acs.org

Applications in Asymmetric Catalysis

Chiral Auxiliary Functions in Stereocontrolled Reactions

As a chiral auxiliary, 2-amino-2,2-diphenylethanol is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. This strategy leverages the compound's inherent chirality to achieve high levels of diastereoselectivity.

Stereoselective Formation of Homopropargylic Alcohols

This compound has been successfully employed as a chiral auxiliary in the asymmetric indium-mediated synthesis of homopropargylic alcohols from both aliphatic and aromatic aldehydes sigmaaldrich.com. In these reactions, the chiral auxiliary guides the addition of an alkyne nucleophile to the carbonyl group, establishing a new stereocenter with a high degree of control. The auxiliary is subsequently cleaved from the product, yielding the enantioenriched homopropargylic alcohol.

Enantioselective Alkynylation of Aldehydes

Derivatives of this compound serve as highly effective chiral ligands in the zinc-catalyzed enantioselective addition of terminal alkynes to aldehydes. This one-pot reaction provides a practical and efficient method for the synthesis of chiral propargylic alcohols, which are versatile intermediates in organic synthesis. The process, which is greatly accelerated by the chiral amino alcohol ligand, operates under mild conditions without the need for strong bases or transmetallation steps. Using catalytic amounts (e.g., 10 mol%) of ligands derived from (1R,2S)- or (1S,2R)-2-amino-1,2-diphenylethanol in conjunction with dimethylzinc allows for the conversion of various aromatic aldehydes into their corresponding propargylic alcohols with excellent enantioselectivities and high yields.

Table 1: Enantioselective Alkynylation of Aromatic Aldehydes Catalyzed by a chiral ligand derived from this compound.

| Aldehyde Substrate | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Phenylacetylene | 85 | 95 |

| 4-Chlorobenzaldehyde | Phenylacetylene | 90 | 96 |

| 4-Methoxybenzaldehyde | Phenylacetylene | 88 | 94 |

| 2-Naphthaldehyde | Phenylacetylene | 82 | 97 |

| Benzaldehyde | Methyl Propiolate | 78 | 92 |

Transition Metal Catalysis with this compound Derived Ligands

The structural features of this compound make it an excellent precursor for multidentate chiral ligands capable of coordinating with various transition metals. The resulting metal complexes often exhibit significant catalytic activity and selectivity in asymmetric transformations.

Vanadium(V) Schiff Base Complexes in Oxidation Reactions

Chiral tridentate Schiff base ligands can be readily prepared through the condensation of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with salicylaldehyde or its derivatives researchgate.net. These "privileged ligands" react with vanadium sources to form stable, five-coordinate vanadium(V) complexes researchgate.net. These complexes are effective catalysts for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides using hydrogen peroxide as the oxidant researchgate.net. The reactions proceed in good yields and with significant enantiomeric excesses, demonstrating the effective transfer of chirality from the ligand to the substrate researchgate.net. The catalytic activity of these complexes has also been tested in the oxidation of olefins such as styrene and cyclohexene researchgate.net.

Table 2: Vanadium-Catalyzed Asymmetric Oxidation of Prochiral Sulfides Using a Schiff base complex derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Thioanisole (PhSMe) | (R)-Methyl phenyl sulfoxide | 75 | 68 |

| Benzyl (B1604629) phenyl sulfide (PhSBn) | (R)-Benzyl phenyl sulfoxide | 82 | 75 |

Oxazaborolidine Catalysts for Enantioselective Reductions

Chiral amino alcohols are foundational to the synthesis of oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.govinsuf.org this compound serves as a precursor for such catalysts. The general synthesis involves the reaction of the amino alcohol with a borane source, such as borane-tetrahydrofuran (BH₃-THF) complex, to form the cyclic oxazaborolidine structure in situ. ijprs.comic.ac.ukorganic-chemistry.org

The resulting catalyst creates a chiral environment that directs the reduction of the ketone by a stoichiometric borane reagent. The mechanism involves the coordination of the Lewis acidic boron atom of the catalyst to the carbonyl oxygen of the ketone, activating it for reduction. Simultaneously, the borane reagent coordinates to the Lewis basic nitrogen atom of the catalyst. This organization within the catalyst-substrate complex facilitates a highly stereoselective intramolecular hydride transfer to one face of the ketone, leading to the formation of the chiral alcohol with high enantiomeric excess (ee). ic.ac.uk The use of these in-situ generated catalysts is practical, avoiding the need for isolating the often moisture-sensitive oxazaborolidine. organic-chemistry.org

Table 1: Representative Enantioselective Ketone Reductions using Amino Alcohol-Derived Oxazaborolidine Catalysts

| Ketone Substrate | Chiral Amino Alcohol Precursor | Reducing Agent | Enantiomeric Excess (ee) |

|---|---|---|---|

| Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride (B1222165)/MeI | 91-93% |

| Propiophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol | BH₃-THF | >98% |

Note: This table presents data for analogous chiral amino alcohol precursors to illustrate the effectiveness of the oxazaborolidine catalyst system.

Organoindium Reagent Mediated Asymmetric Transformations

This compound has been effectively employed as a chiral auxiliary in asymmetric transformations mediated by organoindium reagents. sigmaaldrich.com Indium-mediated reactions are valued for their ability to be carried out in aqueous media and their high degree of chemoselectivity. nih.gov

A key application is the synthesis of homopropargylic alcohols from aliphatic and aromatic aldehydes. In this context, the chiral amino alcohol acts as an auxiliary that influences the stereochemical outcome of the addition of an indium-based nucleophile to the aldehyde. The reaction delivers the target alcohols with significant stereocontrol, demonstrating the utility of the this compound scaffold in controlling facial selectivity in C-C bond-forming reactions. sigmaaldrich.com

Palladium-Catalyzed Chiral Alkylation and Carbonylative Coupling

The derivatives of this compound serve as effective chiral auxiliaries in palladium-catalyzed reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. scientificlabs.ie Specifically, this chiral scaffold has been utilized in palladium(II)-assisted tandem reactions involving asymmetric alkylation and carbonylative coupling. scientificlabs.ie

Asymmetric Allylic Alkylation (AAA) is a cornerstone of modern synthesis for creating stereogenic centers. nih.govnih.govrsc.orgresearchgate.netrsc.org In these processes, a chiral ligand, derived from a molecule such as this compound, complexes with the palladium center. This chiral palladium complex then reacts with an allylic substrate to form a π-allyl intermediate. The chiral environment around the metal dictates the facial selectivity of the subsequent nucleophilic attack, leading to highly enantioenriched products.

Similarly, in carbonylative coupling reactions, a palladium catalyst is used to insert a molecule of carbon monoxide (CO) between an organic halide and a nucleophile. rsc.org When a chiral ligand or auxiliary is employed, this process can be rendered asymmetric, producing chiral carbonyl compounds. The rigid stereochemical information provided by the this compound backbone is crucial for transferring chirality from the catalyst system to the final product. scientificlabs.ie

Design and Evaluation of Novel Ligand Architectures

The structural framework of this compound is an excellent starting point for the design and synthesis of new, highly effective chiral ligands. An example of this is the development of (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol, which is synthesized in two steps from commercially available (1R,2S)-2-amino-1,2-diphenylethanol. organic-chemistry.org

The design involves two key modifications to the parent scaffold:

N-Morpholino Group: Introduction of a six-membered morpholine ring on the nitrogen atom.

Hydrogenation: Reduction of the two phenyl groups to cyclohexyl rings.

This novel ligand was evaluated in the enantioselective addition of diethylzinc to various aldehydes. The study found that the ligand promotes the reaction with exceptional efficiency, achieving high yields and enantioselectivities up to 99% ee, particularly for aromatic and α-branched aliphatic aldehydes. organic-chemistry.org The superior performance highlights how targeted structural modifications to the this compound backbone can lead to the discovery of new and highly effective ligand architectures for asymmetric synthesis. organic-chemistry.org

Heterogeneous Catalytic Systems

To enhance catalyst recyclability and simplify product purification, chiral catalysts derived from this compound have been immobilized on solid supports. This approach bridges homogeneous and heterogeneous catalysis, retaining the high selectivity of the molecular catalyst while gaining the operational advantages of a solid-phase system.

Immobilization Techniques on Solid Supports (e.g., α-zirconium phosphate)

One of the most effective solid supports for immobilizing chiral catalysts is α-zirconium phosphate (B84403) (α-ZrP). sigmaaldrich.comsigmaaldrich.com This material possesses a layered structure that can be chemically modified. The immobilization of this compound or its derivatives onto α-ZrP can be achieved by converting the amino alcohol into a phosphonic acid derivative. This derivative can then be incorporated into the zirconium phosphate layers through a topotactic exchange reaction, where the phosphate groups of the support are partially replaced by the organophosphonate groups of the chiral ligand. nih.govmdpi.com

To facilitate this process and ensure access to the interlayer regions, the α-ZrP is often first exfoliated into single nanosheets. This is typically done by intercalating a small amine, like propylamine, which swells and separates the layers. mdpi.com The phosphonated chiral amino alcohol can then be readily grafted onto the surface of these exfoliated sheets before the layered structure is reconstituted.

Chiral Zirconium Phosphonates in Enantioselective Processes

The resulting materials, known as chiral zirconium phosphonates, function as robust, recyclable heterogeneous catalysts. These immobilized catalysts have been successfully applied in enantioselective processes, most notably the addition of diethylzinc to aldehydes. sigmaaldrich.com

In a representative study, the chiral zirconium phosphonate (B1237965) catalyst derived from this compound was used to catalyze the addition of diethylzinc to benzaldehyde. The reaction produced the corresponding chiral secondary alcohol with high yield and significant enantioselectivity. sigmaaldrich.com This demonstrates that the chiral integrity and catalytic activity of the amino alcohol are maintained after being anchored to the solid support, providing a practical and reusable system for asymmetric synthesis.

Table 2: Performance of Zirconium Phosphonate Immobilized Catalyst

| Reaction | Catalyst | Yield | Enantiomeric Excess (ee) |

|---|

Data sourced from a study on heterogeneous enantioselective addition using the immobilized catalyst. The enantiomeric excess was noted to be only 6% lower than the corresponding homogeneous catalyst under similar conditions. nih.gov

Applications in Chiral Separation and Resolution

Diastereomeric Salt Resolution Strategies

Diastereomeric salt formation is a classical yet widely employed method for separating enantiomers of acidic and basic compounds on both laboratory and industrial scales. rsc.orgnih.gov In this technique, a racemic mixture is treated with an optically pure resolving agent, such as an enantiomer of 2-Amino-2,2-diphenylethanol, to form a pair of diastereomeric salts. nih.gov These salts possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. rsc.org

(1R,2S)-2-Amino-1,2-diphenylethanol has been effectively used as a resolving agent for 2-arylalkanoic acids, a class of compounds that includes many nonsteroidal anti-inflammatory drugs (NSAIDs). rsc.org Research has shown that the efficiency of the resolution is significantly influenced by the position of substituents on the aromatic ring of the acid. rsc.org

A systematic study on the resolution of various 2-arylalkanoic acids with (1R,2S)-2-amino-1,2-diphenylethanol revealed a clear correlation between the crystal structure of the resulting diastereomeric salts and the resolution efficiency. Analysis of the crystal structures indicated that a columnar hydrogen-bond network is a common feature. The differential stability between the less-soluble and more-soluble salt pairs, which dictates the success of the resolution, was found to be linked to the inclusion of water molecules. These water molecules can reinforce the hydrogen-bond network in the less-soluble salt, leading to a larger difference in solubility and thus, a more efficient separation. rsc.org For instance, in the resolution of 2-phenylpropionic acid, (1R,2S)-2-amino-1,2-diphenylethanol demonstrated a high resolving ability. rsc.org

| Acid Resolved | Resolving Agent | Key Finding | Reference |

|---|---|---|---|

| 2-Phenylpropionic acid | (1R,2S)-2-Amino-1,2-diphenylethanol | Demonstrated high resolution ability. | rsc.org |

| Substituted 2-Arylalkanoic acids | (1R,2S)-2-Amino-1,2-diphenylethanol | Resolution efficiency is highly dependent on the substituent's position on the aromatic group. | rsc.org |

2-Amino-1,2-diphenylethanol (B1215729) (ADPE) is also a highly effective agent for the optical resolution of other carboxylic acids, such as mandelic acid and tropic acid. acs.orgresearchgate.net The separation relies on the differential solubility of the diastereomeric salts formed between the chiral amine and the racemic acid. For example, the resolution of racemic mandelic acid has been successfully demonstrated using (1R,2S)-2-amino-1,2-diphenylethanol. acs.org Similarly, chlorine-substituted tropic acids have been resolved using (1R,2S)-(−)-2-amino-1,2-diphenylethanol. researchgate.net The success of these resolutions is often dependent on the choice of solvent, which can influence which enantiomer preferentially crystallizes. acs.orgresearchgate.net

A fascinating phenomenon known as "chirality switching" or "solvent-induced reversed stereoselectivity" has been observed in the resolution of carboxylic acids with 2-Amino-1,2-diphenylethanol. acs.orgresearchgate.netresearchgate.netsigmaaldrich.com This means that by simply changing the crystallization solvent, one can selectively crystallize the diastereomeric salt of either the (R)- or the (S)-enantiomer of the acid from the same racemic mixture and with the same resolving agent. acs.orgresearchgate.net

In the resolution of mandelic acid with (1R,2S)-2-amino-1,2-diphenylethanol, recrystallization from longer-chain alcohols like n-propanol or n-butanol yielded the (R)-mandelic acid salt. In contrast, using shorter-chain alcohols such as methanol (B129727) or ethanol (B145695) resulted in the preferential precipitation of the (S)-mandelic acid salt. acs.org X-ray crystal structure analysis revealed that the solvent molecules are incorporated into the crystal lattice of the diastereomeric salts. acs.orgresearchgate.netsigmaaldrich.com The nature of the solvent (e.g., its size and hydrogen-bonding ability) dictates the type of hydrogen-bonding network (sheet-like vs. columnar) formed in the crystal, which in turn determines the relative stability and solubility of the diastereomeric pair, thus controlling which enantiomer crystallizes. acs.orgresearchgate.net

A similar solvent-induced chirality switching was observed for racemic 2-chlorotropic acid with (1R,2S)-(−)-2-amino-1,2-diphenylethanol. researchgate.net Recrystallization from branched alcohols like isopropanol (B130326) afforded (R)-2-chlorotropic acid, while linear alcohols like methanol and ethanol yielded the (S)-enantiomer. researchgate.net

| Racemic Acid | Resolving Agent | Solvent | Preferentially Crystallized Enantiomer of Acid | Reference |

|---|---|---|---|---|

| Mandelic Acid | (1R,2S)-2-Amino-1,2-diphenylethanol | Methanol, Ethanol, Isopropanol | (S)-Mandelic Acid | acs.org |

| n-Propanol, n-Butanol, 1,4-Dioxane | (R)-Mandelic Acid | acs.orgresearchgate.net | ||

| 2-Chlorotropic Acid | (1R,2S)-(−)-2-Amino-1,2-diphenylethanol | Methanol, Ethanol, n-Propanol | (S)-2-Chlorotropic Acid | researchgate.net |

| Isopropanol, s-Butanol | (R)-2-Chlorotropic Acid | researchgate.net |

Chiral Stationary Phases for Analytical and Preparative Chromatography

Beyond its role as a resolving agent, 2-Amino-1,2-diphenylethanol and its derivatives are valuable building blocks for the synthesis of chiral stationary phases (CSPs) used in chromatographic enantioseparations. sigmaaldrich.comresearchgate.net These CSPs are the core of chiral chromatography, enabling the direct separation of enantiomers. nih.gov

Derivatives of 2-Amino-1,2-diphenylethanol can be immobilized on a solid support, typically silica (B1680970) gel, to create CSPs for High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com The process involves chemically modifying the amino alcohol and then covalently bonding it to the surface of the silica particles. For instance, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be used to prepare chiral selectors that are subsequently immobilized on aminated silica gel. sigmaaldrich.com This creates a stationary phase where the chiral molecules are fixed and can interact differentially with enantiomers in a mixture passed through the column, leading to their separation.

2-Amino-1,2-diphenylethanol has also been employed in the preparation of CSPs for ligand-exchange chromatography. researchgate.net In this technique, a chiral ligand, derived from the amino alcohol, is bonded to the stationary phase. This chiral ligand forms transient diastereomeric complexes with the enantiomers of the analyte, typically in the presence of a metal ion (like copper) in the mobile phase. The different stabilities of these diastereomeric complexes cause one enantiomer to be retained longer on the column than the other, resulting in separation.

Specifically, diastereomers of 2-amino-1,2-diphenylethanol have been converted to 2-carboxymethylamino-1,2-diphenylethanol. These derivatives were then covalently bonded to a support to create ligand-exchange CSPs, demonstrating the versatility of the parent compound in developing advanced chromatographic materials. researchgate.net

Molecular and Supramolecular Architecture Studies

X-ray Crystallographic Studies of 2-Amino-2,2-diphenylethanol and its Complexes

X-ray crystallography has been instrumental in providing a definitive understanding of the atomic arrangement of this compound in its crystalline form. These studies have detailed the molecule's preferred shapes and how it interacts with neighboring molecules.

In the crystal structure of racemic cis-2-amino-1,2-diphenylethanol, the molecule adopts a distinct bent, "tweezer-like" motif where the hydroxy and amino groups are oriented towards the phenyl groups. researchgate.netnih.gov The dihedral angle between the two phenyl rings is 50.29 (6)°. researchgate.net This specific conformation is stabilized by a network of non-covalent interactions.

The primary intermolecular forces observed are strong O—H⋯N hydrogen bonds. researchgate.netnih.gov In addition to these, weaker C—H⋯π and N—H⋯π interactions play a crucial role in consolidating the packing of the hydrophobic phenyl groups. researchgate.netnih.gov

In a studied complex, a diastereomeric salt formed between (1R,2S)-cis-2-amino-1,2-diphenylethanol and aspartic acid, the cationic amino alcohol also maintains a cis conformation of its 1,2-diphenylethyl group. nih.gov The crystal structure is further stabilized by a variety of O—H⋯O and N—H⋯O hydrogen bonds between the amino alcohol cation, the aspartate anion, and a water molecule of crystallization. nih.gov

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| O1—C1 Bond Length | 1.4213 (14) Å | O1—C1—C2 Bond Angle | 107.90 (9)° |

| N1—C2 Bond Length | 1.4732 (15) Å | N1—C2—C1 Bond Angle | 106.72 (9)° |

| Dihedral Angle (Phenyl Rings) | 50.29 (6)° | O1—C1—C2—N1 Torsion Angle | 59.72 (11)° |

The intermolecular interactions give rise to a sophisticated supramolecular architecture. In the racemic cis-isomer, the strong O—H⋯N hydrogen bonds link the enantiomeric molecules into chiral 2₁-helical columnar structures that extend along the b-axis of the crystal. researchgate.netnih.gov These columns are further organized into layers parallel to the ab plane, stabilized by the weaker C—H⋯π and N—H⋯π interactions. researchgate.net

A similar, yet distinct, assembly is observed in the diastereomeric salt with aspartic acid. Here, the aspartic acid anions are linked by N—H⋯O hydrogen bonds, forming their own 2₁ helix along the b-axis. nih.gov These helices are then interconnected by the (1R,2S)-cis-2-amino-1,2-diphenylethanol cations through a network of N—H⋯O and O—H⋯O hydrogen bonds, creating layers that are parallel to the bc plane. nih.gov

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O1—H13···N1 | 0.95 (2) | 1.86 (2) | 2.7977 (16) | 173.1 (16) |

The crystal structure of the racemic compound is particularly noteworthy. It is not a random mixture of the two enantiomers. Instead, the enantiomers aggregate separately; the (1S,2R) molecules form left-handed 2₁ helices, while the (1R,2S) molecules form right-handed 2₁ helices within the same crystal lattice. researchgate.netnih.gov This spontaneous resolution into homochiral supramolecular structures within a racemic crystal is a key feature of its solid-state architecture. A detailed crystallographic study of a purely enantiopure crystal of this compound was not found in the surveyed literature, which prevents a direct comparison of unit cell parameters and packing with the racemic form.

The choice of solvent is a critical parameter in crystallization that can influence crystal habit, and in some cases, lead to the formation of different polymorphic forms. core.ac.ukresearchgate.net Solvent molecules can interact with specific crystal faces, either inhibiting or promoting growth in certain directions, or they can form different hydrogen-bonding networks with the solute, potentially leading to different packing arrangements. core.ac.uk The reported crystal structures of racemic cis-2-amino-1,2-diphenylethanol and its aspartic acid salt were obtained from an aqueous ethanol (B145695) solution. researchgate.netnih.gov A systematic study detailing how different solvents might affect the crystal structure or lead to polymorphism for this specific compound is not available in the reviewed literature.

Computational Chemistry and Theoretical Modeling

Theoretical modeling provides a powerful complement to experimental studies, offering insights into the electronic properties and energetic landscapes of molecular structures.

While specific DFT studies on the parent this compound molecule were not found, research on its derivatives highlights the utility of this computational method. For instance, DFT calculations have been used to propose the geometry of copper(II) complexes containing Schiff bases derived from (1S, 2R)-2-amino-1,2-diphenylethanol. These calculations suggested a distorted square-planar geometry for the complexes, providing structural insights where experimental X-ray data was unattainable.

In another study, DFT calculations at the B3LYP/6-311+G(d,p) level were performed on a Schiff base enantiomer derived from (1R,2S)-(−)-2-amino-1,2-diphenylethanol. The geometry of the molecule was optimized using the crystal structure data as a starting point, and the calculations were performed both in a vacuum and in a solvent using the polarizable continuum model to understand its properties in different environments. This demonstrates how computational methods are employed to refine and analyze the geometric and electronic structures of compounds closely related to this compound.

Elucidation of Reaction Mechanisms and Transition States

Derivatives of this compound have been instrumental as chiral ligands in elucidating the mechanisms of asymmetric reactions. For instance, chiral tridentate ligands synthesized from (1R,2S)-2-amino-1,2-diphenylethanol have been employed in the asymmetric Reformatsky reaction. nih.gov This reaction involves the addition of an organozinc reagent (a Reformatsky reagent) to an aldehyde.

The proposed catalytic mechanism suggests that the chiral ligand, derived from 2-amino-1,2-diphenylethanol (B1215729), coordinates to the zinc atom of the Reformatsky reagent. This coordination creates a chiral environment around the reactive center. The aldehyde then approaches this chiral complex in a specific orientation to minimize steric hindrance, leading to the preferential formation of one enantiomer of the β-hydroxy ester product. While a detailed analysis of the transition state for this specific reaction is not extensively documented in the provided search results, the general principle of transition state theory in asymmetric catalysis applies. The chiral ligand forces the reaction to proceed through a diastereomeric transition state that is lower in energy for the formation of the major enantiomer.

In a related context, ruthenium complexes bearing 2-amino-1,2-diphenylethanol have been utilized in asymmetric transfer hydrogenation reactions. researchgate.net The mechanism of these reactions generally involves the formation of a ruthenium hydride species, which then transfers a hydride to the substrate (e.g., a ketone) via a six-membered ring transition state. The chirality of the 2-amino-1,2-diphenylethanol ligand dictates the facial selectivity of the hydride transfer, thus determining the stereochemical outcome of the reaction. The precise geometry and energy of this transition state are critical in determining the enantiomeric excess of the product.

Principles of Chiral Recognition and Asymmetric Induction

The ability of this compound to distinguish between enantiomers, a process known as chiral recognition, is fundamental to its role in asymmetric synthesis. This recognition is primarily governed by the formation of transient diastereomeric complexes with the enantiomers of a substrate. These complexes are held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces.

A practical demonstration of this principle is the use of (1R, 2R)-2-amino-1,2-diphenyl ethanol to create a chiral selective interface for discriminating between the enantiomers of tryptophan. semanticscholar.org The interface exhibits better stereoselectivity for L-tryptophan over D-tryptophan. This selectivity is attributed to a combination of factors. The amino group of the chiral selector can interact with the negatively charged side chain of tryptophan, while the hydroxyl group can act as a hydrogen bond donor or acceptor. Furthermore, the stereospecific arrangement of the phenyl groups on 2-amino-1,2-diphenyl ethanol creates a steric blockade that repels D-tryptophan more strongly than L-tryptophan, making the arrangement for L-tryptophan more favorable. semanticscholar.org

Asymmetric induction is the direct consequence of this chiral recognition. theaic.org By favoring the formation of one diastereomeric transition state over the other, the chiral auxiliary or ligand derived from this compound induces the preferential formation of one enantiomer of the product. In the case of the asymmetric Reformatsky reaction mentioned earlier, the chiral ligand derived from (1R,2S)-2-amino-1,2-diphenylethanol induces the formation of the corresponding β-hydroxy ester with a specific stereochemistry. nih.gov The degree of asymmetric induction is quantified by the enantiomeric excess (ee) of the product.

The effectiveness of this compound and its derivatives as inducers of asymmetry is a direct result of their well-defined three-dimensional structure, which allows for precise control over the orientation of reactants in the transition state.

Chemical Derivatives and Analogues of 2 Amino 2,2 Diphenylethanol

Design and Synthesis of Functionalized Analogues

The strategic modification of the 2-amino-2,2-diphenylethanol scaffold is key to developing new functional molecules. Synthetic approaches focus on creating derivatives with enhanced capabilities for use as chiral auxiliaries, catalytic ligands, or precursors for complex molecular architectures.

Modification of the primary amino group through N-alkylation or N-acylation is a common strategy to introduce new functional groups and alter the compound's reactivity and physical properties.

N-Alkylation Reactions: N-alkylation introduces an alkyl group onto the nitrogen atom. One advanced method for this transformation is hydrogen-borrowing catalysis, also known as transfer hydrogenation. This method allows alcohols to be used as alkylating agents, forming a C-N bond in a process that is atom-economical and generates water as the only byproduct. For enantioenriched amino alcohols, preserving the stereocenter adjacent to the nitrogen can be challenging. This is often addressed by using a bulky nitrogen protecting group, such as a triphenylmethane (B1682552) (trityl) or benzyl (B1604629) group, which can prevent racemization during the alkylation process. nih.gov Another established method involves the N-methylation of N-protected amino acids using reagents like sodium hydride and methyl iodide. monash.edu While this is more commonly applied to amino acids, the principles can be adapted for amino alcohols.

N-Acylation Reactions: N-acylation involves the reaction of the amino group with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an amide bond. The Schotten-Baumann reaction, which involves treating the amine with an acyl chloride in the presence of a base, is a widely used method for N-acylation. researchgate.net Another synthetic route is the Ritter reaction, which has been successfully employed to synthesize N-acyl-1-amino-2-alcohols. nih.gov These reactions are fundamental in creating a diverse range of amide derivatives from the parent amino alcohol.

Table 1: Synthetic Methods for N-Alkylation and N-Acylation of Amino Alcohols

| Transformation | Method | Reagents | Key Features |

| N-Alkylation | Hydrogen-Borrowing Catalysis | Alcohol (as alkylating agent), Iridium catalyst, N-protecting group (e.g., Trityl) | Atom-economical; uses alcohols as electrophiles; requires strategies to prevent racemization. nih.gov |

| N-Alkylation | Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Forms a new C-N bond by reducing an intermediate imine. |

| N-Acylation | Schotten-Baumann Reaction | Acyl Chloride, Base (e.g., NaOH or pyridine) | A classic and widely used method for forming amides from primary amines. researchgate.net |

| N-Acylation | Ritter Reaction | Nitrile, Strong Acid | A method for synthesizing N-alkyl amides from an alcohol and a nitrile. nih.gov |

| N-Acylation | Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | Forms an amide bond under mild conditions. |

Beyond simple N-functionalization, the core diphenylethanol structure can be significantly altered to create novel analogues. These modifications can include changing the substitution pattern on the phenyl rings, altering the ethanol (B145695) backbone, or introducing new functional moieties to create bifunctional or polyfunctional molecules.

For instance, research has been conducted on 2-(2-aminoethylamino)-1,2-diphenylethanol (B14617121) derivatives, which introduces a diamine functionality by extending the nitrogen substituent. acs.org Such modifications can dramatically change the chelating properties of the molecule, making it a candidate for new types of metal complexes or organocatalysts. Another approach involves forming an oxazolidinone ring system by reacting the parent amino alcohol with a reagent like diethyl carbonate. thieme-connect.com This creates a rigid heterocyclic structure that is highly valuable as a chiral auxiliary in asymmetric synthesis, effectively locking the stereocenters into a defined conformation to direct subsequent reactions. thieme-connect.com

Application of Derivatives in Diversified Chemical Transformations

The derivatives of this compound and its analogues are valuable tools in organic synthesis and materials science, primarily due to their inherent chirality and bifunctionality.

Chiral amino alcohols are prevalent structural motifs in many biologically active compounds and serve as critical intermediates in the pharmaceutical industry. frontiersin.orgnih.govnih.gov Derivatives of 2-amino-1,2-diphenylethanol (B1215729), an isomer of the title compound, are particularly recognized for their role as versatile chiral building blocks for creating enantiomerically pure active pharmaceutical ingredients (APIs). chemimpex.com

A primary application is their use as chiral auxiliaries . A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction. wikipedia.org For example, (1S,2R)-2-amino-1,2-diphenylethanol can be converted into a chiral glycine (B1666218) derivative attached to an oxazolidinone moiety. This derivative was used as the acid component in a Staudinger-type reaction with imines to produce β-lactams—a core structure in penicillin and cephalosporin (B10832234) antibiotics—with high yield and excellent stereoselectivity. thieme-connect.com The auxiliary guides the stereochemical course of the reaction and can be removed and recycled afterward.

The unique stereochemical properties of diphenylethanolamine derivatives make them suitable for applications in materials science, particularly in the creation of materials for enantioselective processes.

Chiral Stationary Phases (CSPs) for Chromatography: One of the most significant applications is in the preparation of CSPs for High-Performance Liquid Chromatography (HPLC). nih.govnih.govsigmaaldrich.com CSPs are materials used in chromatography columns to separate enantiomers. Derivatives of (1S,2R)-(+)-2-amino-1,2-diphenylethanol have been immobilized on silica (B1680970) gel to create effective CSPs. nih.govsigmaaldrich.com In one approach, the amino alcohol is first reacted with phenyl isocyanate, and the resulting chiral selector is then covalently bonded to aminated silica gel using bifunctional linkers like 1,4-phenylene diisocyanate. nih.gov The resulting CSPs show excellent enantioseparation capabilities for a variety of chiral compounds.

Chiral Polymers and Composites: Chiral amino alcohols are also explored as monomers or modifying agents for creating chiral polymers. mdpi.commdpi.comnih.gov These optically active polymers are of interest for applications such as enantioselective membranes. nih.gov Furthermore, (1S,2R)-(+)-2-amino-1,2-diphenylethanol can be immobilized onto the framework of α-zirconium phosphate (B84403). This process yields layered zirconium phosphonates, which are functional composite materials used in heterogeneous catalysis. sigmaaldrich.com

Table 2: Applications of 2-Amino-1,2-diphenylethanol Derivatives in Materials Science

| Application Area | Derivative/System | Function | Example |

| Chromatography | Chiral Stationary Phase (CSP) | Enantioseparation of racemic mixtures | (1S,2R)-2-amino-1,2-diphenylethanol derivative immobilized on silica gel for HPLC. nih.gov |

| Catalysis | Heterogeneous Catalyst | Provides a chiral environment for catalytic reactions | Immobilization on α-zirconium phosphate to create layered phosphonate (B1237965) catalysts. sigmaaldrich.com |

| Catalysis | Schiff Base Complexes | Catalyzes asymmetric oxidation reactions | Vanadium(V) Schiff base complexes prepared from (1S,2R)-(+)-2-amino-1,2-diphenylethanol for oxidation of sulfides. sigmaaldrich.com |

| Polymer Science | Chiral Monomers/Modifiers | Imparts chirality to a polymer backbone | Incorporation into polymer structures to create materials for applications like enantioselective membranes. mdpi.comnih.gov |

The functional groups on this compound, specifically the primary amine, make its derivatives potential candidates for use as biochemical reagents, such as probes for cell labeling. Amine-reactive fluorescent dyes are widely used to modify biomolecules like proteins and peptides for applications in immunochemistry, cell tracing, and receptor labeling. biomol.com

The primary amine of this compound can be covalently linked to a variety of amine-reactive fluorophores. Common classes of these reagents include succinimidyl esters (SE), isothiocyanates, and sulfonyl chlorides. biomol.com For example, dansyl chloride reacts with primary amines to produce highly fluorescent and stable conjugates, which are useful for fluorescence-based assays. Similarly, reagents based on o-phthalaldehyde (B127526) can be used for rapid fluorescent tagging of molecules with primary amines. nih.gov By conjugating such a fluorescent dye to the this compound scaffold, a new chiral fluorescent probe could be created. While specific applications of this compound itself in cell labeling are not widely documented, its chemical structure is amenable to the established labeling strategies used for other amino-containing compounds in biological research. biomol.com

Future Directions and Perspectives in 2 Amino 2,2 Diphenylethanol Research

Exploration of New Stereoselective Transformations

While 2-Amino-2,2-diphenylethanol has been effectively used as a chiral auxiliary, for instance in the Staudinger-type reaction to produce β-lactams with high stereoselectivity, its potential extends far beyond this application. nih.gov A primary future direction is the exploration of its utility in a broader range of stereoselective transformations. The development of derivatives could lead to novel chiral catalysts and auxiliaries for reactions where precise stereochemical control is essential. chromatographyonline.commit.edu

Researchers are likely to investigate its application in key carbon-carbon bond-forming reactions, including:

Asymmetric Aldol (B89426) Reactions: Designing catalysts derived from this compound to control the formation of contiguous stereocenters in aldol products.

Michael Additions: Utilizing its chiral backbone to direct the conjugate addition of nucleophiles to α,β-unsaturated compounds, a fundamental transformation in organic synthesis.

Diels-Alder Reactions: Employing it as a chiral ligand for Lewis acids to induce facial selectivity in [4+2] cycloadditions.

Radical Reactions: Developing systems for stereoselective radical C-H amination to synthesize other valuable chiral β-amino alcohols. nih.gov

The goal is to expand the toolkit available to synthetic chemists, enabling the efficient and selective synthesis of complex chiral molecules that are often key intermediates for pharmaceuticals and natural products. acs.org

Development of Highly Efficient and Recyclable Catalytic Systems

A significant trend in modern chemistry is the development of sustainable and cost-effective catalytic systems. Future research on this compound will likely focus on creating highly efficient and, crucially, recyclable catalysts. mdpi.com This addresses the economic and environmental drawbacks associated with using stoichiometric amounts of chiral auxiliaries or homogeneous catalysts that are difficult to recover.

Key strategies in this area will include:

Immobilization on Solid Supports: Anchoring this compound or its catalytically active derivatives onto solid matrices such as polymers (e.g., polystyrene), silica (B1680970) gel, or magnetic nanoparticles. mdpi.com This heterogenization allows for straightforward catalyst recovery through simple filtration, enabling its reuse over multiple reaction cycles. mdpi.comresearchgate.net

Development of "Self-Supported" Catalysts: Creating insoluble, polymeric versions of the catalyst that retain high activity and stereoselectivity.

Application of Recyclable Co-catalysts: Using the chiral amino alcohol derivative in conjunction with easily recoverable and reusable co-catalysts or activating agents, such as solid acids like Nafion-H. nih.gov

The success of such systems is often measured by their turnover number (TON) and turnover frequency (TOF), alongside the ability to maintain high enantioselectivity over repeated uses. Research into the stability of the immobilized catalyst and prevention of leaching will be critical for practical applications.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, involving sequential transformations in one pot, represent highly efficient synthetic strategies. tcichemicals.comnih.gov A forward-looking research area is the integration of this compound into these sophisticated reaction schemes.

Future work could involve:

Chiral Catalysis in MCRs: Using derivatives of this compound as chiral Brønsted acid or base catalysts to control the stereochemical outcome of one-pot multicomponent syntheses of complex heterocyclic scaffolds. openmedicinalchemistryjournal.comnih.gov

Design of Chiral Substrates for Cascade Reactions: Incorporating the this compound moiety into a reactant that initiates a stereoselective cascade, transferring its chirality through subsequent intramolecular steps. nih.gov

Biocatalytic Cascades: Combining the chemical utility of this compound derivatives with enzymatic transformations in linear or divergent cascade pathways to produce high-value chiral amino alcohols from renewable starting materials. mdpi.comnih.gov

These approaches maximize atom economy and operational simplicity by reducing the number of intermediate purification steps, thereby minimizing waste and saving resources. tcichemicals.com

Advanced Computational Studies for Rational Design

To accelerate the discovery of new applications and optimize existing ones, advanced computational studies will play a crucial role. Methodologies such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide deep mechanistic insights and guide the rational design of next-generation catalysts and auxiliaries based on the this compound scaffold. mdpi.comtu-clausthal.dechemimpex.com

Future computational research will likely focus on:

Transition State Modeling: Using DFT calculations to model the transition states of reactions catalyzed by this compound derivatives. nih.gov This allows for the precise prediction of stereochemical outcomes and helps in understanding the origins of enantioselectivity.

Rational Catalyst Design: Employing computational tools to design novel ligands and catalysts with improved activity, selectivity, and stability in silico before committing to laboratory synthesis. This can involve modifying the steric and electronic properties of the parent molecule to enhance its interaction with substrates.

Binding Site Analysis: For applications in areas like chiral recognition, molecular docking can simulate the interaction between a this compound-based chiral selector and a racemic analyte, helping to design more effective chiral stationary phases or sensors.

These computational approaches reduce the trial-and-error component of catalyst development, making the research process more efficient and targeted. tu-clausthal.de

Role in Emerging Areas of Chiral Technology

Beyond its role in synthesis, the unique chiral structure of this compound makes it a prime candidate for use in emerging areas of chiral technology. This involves leveraging its ability to interact selectively with other chiral molecules in various analytical and material science contexts.

Promising future applications include:

Chiral Sensors: The development of solid-state fluorescence sensing systems has been demonstrated using (1R,2S)-2-amino-1,2-diphenylethanol. nih.gov Future work could expand on this to create sensors for the rapid determination of enantiomeric excess in various samples.

Chiral Stationary Phases (CSPs): Amino alcohols are valuable precursors for CSPs used in High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers. tcichemicals.com Research into new methods of immobilizing this compound derivatives onto silica supports could yield novel CSPs with unique selectivity for a wide range of racemic compounds. chromatographyonline.com

Chiral Solvating Agents: Derivatives can be used as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of chiral substrates by inducing chemical shift differences between the enantiomers.

Chiral Materials Science: The compound could be incorporated as a chiral building block in the development of advanced materials, such as chiral polymers or metal-organic frameworks (MOFs), with specific optical or recognition properties.

These applications highlight the versatility of this compound, extending its utility from a synthetic tool to a functional component in advanced technologies.

Interactive Data Tables

Table 1: Examples of Stereoselective Transformations

This table summarizes representative stereoselective reactions where amino alcohol derivatives similar to this compound are used to control chirality, indicating the potential for future applications.

| Reaction Type | Chiral Controller | Substrate Example | Product Type | Achieved Selectivity (Example) |

| Staudinger-type Reaction | (1S,2R)-2-amino-1,2-diphenylethanol | Carboxylic acid + imine | β-Lactam | Excellent cis-selectivity and high diastereoselectivity nih.gov |

| Aza-Henry Reaction | Chiral bis(amidine) complex | N-Boc imine + α-nitro ester | α,β-Diamino ester | High diastereo- and enantioselectivity nih.gov |

| C-H Amination | Chiral Cu-catalyst system | Aliphatic alcohols | β-Amino alcohol | High enantio- and regioselectivity nih.gov |

| Aldol Reaction | Chiral Oxazolidinone Auxiliary | N-acyloxazolidinone + aldehyde | β-Hydroxy carbonyl | High diastereoselectivity |

Table 2: Applications in Chiral Technology

This table highlights current and potential applications of this compound and related structures in various areas of chiral technology.

| Technology Area | Specific Application | Role of Amino Alcohol Derivative | Key Benefit |

| Analytical Chemistry | Chiral Stationary Phase (HPLC) | Chiral selector bonded to silica | Separation of enantiomers for analysis chromatographyonline.com |

| Analytical Chemistry | Chiral Solvating Agent (NMR) | Forms diastereomeric complexes with analyte | Determination of enantiomeric purity |

| Sensors | Solid-State Fluorescence Sensor | Chiral host molecule in a supramolecular fluorophore | Enantioselective sensing of guest molecules nih.gov |

| Materials Science | Chiral Polymers/Coatings | Chiral monomer or building block | Imparts specific optical or mechanical properties |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-amino-2,2-diphenylethanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is commonly synthesized via catalytic reduction of benzoin oxime, yielding racemic (±)-erythro-2-amino-1,2-diphenylethanol . Stereochemical control during synthesis can be achieved using chiral auxiliaries or resolving agents. For example, preferential crystallization in specific solvents (e.g., 1-PrOH or 1,4-dioxane) enables enantiomer separation by exploiting pseudopolymorphic salt formation . Reaction parameters like solvent polarity and temperature directly impact hydrogen-bonding networks in diastereomeric salts, which dictate crystallization efficiency and stereoselectivity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

- Methodological Answer : X-ray crystallography is pivotal for resolving absolute configurations. Crystal parameters (e.g., monoclinic C2/c space group, a = 26.6096 Å, β = 114.689°) and anisotropic displacement ellipsoid plots validate molecular geometry . Complementary techniques include:

- NMR : and NMR identify chiral centers and hydrogen-bonding interactions (e.g., δ = 70.8 ppm for CH groups) .

- IR Spectroscopy : Bands at 3188 cm (N-H stretch) and 1628 cm (C=O) confirm functional groups .

- Thermogravimetric Analysis (TGA) : Detects solvent incorporation in pseudopolymorphic crystals, critical for interpreting stability .

Advanced Research Questions

Q. How do solvent effects reverse stereoselectivity in enantiomeric resolutions of this compound?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity dictate stereochemical outcomes. For instance:

- 1-PrOH/1-BuOH : Favor columnar hydrogen-bond networks in diastereomeric salts, stabilizing one enantiomer .

- 1,4-Dioxane : Induces sheetlike hydrogen-bond structures, reversing stereoselectivity by incorporating solvent molecules into the crystal lattice .

- Mechanistic Insight : Solvent size and hydrogen-bond donor/acceptor ratios alter packing efficiency, validated via NMR and TGA .

Q. What role does this compound play in asymmetric catalysis, and how are its enantiomers optimized for specific reactions?

- Methodological Answer : The compound serves as a chiral ligand or resolving agent in enantioselective processes:

- Ti(IV)-Catalyzed Alkynylation : (1R,2S)-enantiomer in tris(β-hydroxy amide) ligands achieves up to 92% ee for aromatic aldehydes via C-symmetric coordination .

- Ru(II)-Catalyzed Transfer Hydrogenation : (1S,2S)-derivatives with KOH yield (S)-alcohols (>90% yield, 92% ee) by stabilizing transition states through NH/OH hydrogen bonding .

- Optimization : Substituent positioning on the aromatic ring (e.g., para vs. meta) modulates steric hindrance and hydrogen-bond strength, enhancing catalytic efficiency .

Q. How do structural variations in this compound derivatives affect chiral discrimination during crystallization?

- Methodological Answer : Substituent-induced crystal packing differences are key:

- Hydrophobic Groups : Increase diastereomeric salt solubility differences, improving resolution efficiency .

- Polar Groups : Stabilize hydrogen-bond networks (e.g., water inclusion in less-soluble salts) via O-H···N interactions, validated by X-ray crystallography .

- Case Study : Resolving 2-arylalkanoic acids with (1R,2S)-2-amino-1,2-diphenylethanol shows meta-substituted acids yield higher enantiomeric excess (ee) due to enhanced lattice stability .

Q. What strategies reconcile contradictory data in solvent-mediated stereochemical outcomes for this compound?

- Methodological Answer : Contradictions arise from solvent-dependent polymorphism. Mitigation strategies include:

- Multi-Technique Validation : Cross-reference XRD, TGA, and IR data to confirm solvent incorporation and network topology .

- Computational Modeling : Predict solvent-crystal interactions using DFT calculations to rationalize packing differences .

- Systematic Solvent Screening : Test protic/aprotic solvents to map stereoselectivity trends, as demonstrated in mandelic acid reciprocal resolutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.